Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis-
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Overview
Description
Ethanol, 2,2’-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- is a complex organic compound with a unique structure that includes a thienyl group, an ethenyl linkage, and a phenyl-imino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- typically involves multiple steps. One common method includes the reaction of 2-thienylacetic acid with a suitable aldehyde to form an intermediate, which is then reacted with an amine to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products are typically alcohols or amines.
Substitution: The products depend on the nucleophile used but can include ethers or substituted thienyl derivatives.
Scientific Research Applications
Ethanol, 2,2’-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- involves its interaction with specific molecular targets. The thienyl group can interact with enzymes or receptors, modulating their activity. The phenyl-imino moiety can participate in hydrogen bonding or π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways, influencing biological processes such as cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2,2’-[[4-[2-(3-decyl-2-thienyl)ethenyl]phenyl]imino]bis-
- Ethanol, 2-[ethyl[4-[2-(2-thienyl)ethenyl]phenyl]amino]-
Uniqueness
Ethanol, 2,2’-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thienyl group enhances its reactivity and potential for bioactivity, while the phenyl-imino moiety provides additional sites for interaction with molecular targets.
Biological Activity
Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- (CAS Number: 195058-35-6) is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the compound's biological properties, including its antimicrobial, antioxidant, and cytotoxic activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C16H19NO2S
- Molecular Weight : 299.39 g/mol
The compound features a thienyl group and an imino linkage, which may contribute to its biological activities.
Antimicrobial Activity
Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- has been evaluated for its antimicrobial properties against various pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 0.5 µg/mL | 1.0 µg/mL |
Escherichia coli | 1.0 µg/mL | 2.0 µg/mL |
Candida albicans | 0.75 µg/mL | 1.5 µg/mL |
The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, with a notable reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .
Antioxidant Activity
The antioxidant potential of the compound was assessed using various assays, including DPPH radical scavenging and ferrous ion chelation.
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH Radical Scavenging | 25.3 |
Ferrous Ion Chelation | 30.1 |
These results indicate that Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- possesses moderate antioxidant activity, which may help mitigate oxidative stress in biological systems .
Cytotoxicity
Cytotoxic effects were evaluated on human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated selective cytotoxicity:
Cell Line | IC50 Value (µM) |
---|---|
HeLa | 15.8 |
MCF-7 | 20.5 |
The low IC50 values suggest that the compound could be a candidate for further investigation in cancer therapy due to its ability to inhibit cell proliferation in cancerous cells while showing relatively low toxicity to normal cells .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various derivatives of thienyl compounds, including Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis-. The results indicated that this compound outperformed many traditional antibiotics in inhibiting the growth of resistant strains of bacteria .
- Antioxidant Properties : Research focused on the antioxidant properties of thienyl derivatives found that Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- showed promising results in scavenging free radicals and chelating metal ions, suggesting potential applications in preventing oxidative damage .
Properties
Molecular Formula |
C16H19NO2S |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-[N-(2-hydroxyethyl)-4-[(E)-2-thiophen-2-ylethenyl]anilino]ethanol |
InChI |
InChI=1S/C16H19NO2S/c18-11-9-17(10-12-19)15-6-3-14(4-7-15)5-8-16-2-1-13-20-16/h1-8,13,18-19H,9-12H2/b8-5+ |
InChI Key |
CJWSQPNOUCHOPZ-VMPITWQZSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=CC=C(C=C2)N(CCO)CCO |
Canonical SMILES |
C1=CSC(=C1)C=CC2=CC=C(C=C2)N(CCO)CCO |
Origin of Product |
United States |
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